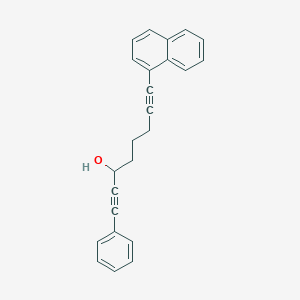
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL is an organic compound that features a naphthalene ring and a phenyl group attached to an octadiyne backbone with a hydroxyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL typically involves the coupling of naphthalene and phenylacetylene derivatives. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds in the octadiyne backbone can be reduced to form alkenes or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the naphthalene and phenyl groups can facilitate interactions with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthalimide Derivatives: Known for their use in organic electronics and as fluorescent probes.
Phenylacetylene Derivatives: Commonly used in the synthesis of polymers and as intermediates in organic synthesis.
Naphthalene Derivatives: Widely studied for their biological activities and industrial applications.
Uniqueness
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-OL is unique due to its combination of a naphthalene ring, a phenyl group, and an octadiyne backbone. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
917894-68-9 |
|---|---|
Fórmula molecular |
C24H20O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
8-naphthalen-1-yl-1-phenylocta-1,7-diyn-3-ol |
InChI |
InChI=1S/C24H20O/c25-23(19-18-20-10-3-1-4-11-20)16-6-2-5-12-21-14-9-15-22-13-7-8-17-24(21)22/h1,3-4,7-11,13-15,17,23,25H,2,6,16H2 |
Clave InChI |
WVPSSLXMPNDJHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(CCCC#CC2=CC=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


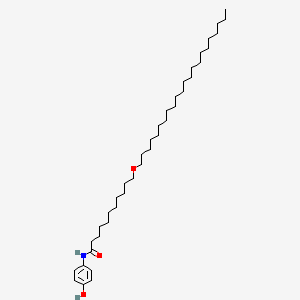
![2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B15169363.png)

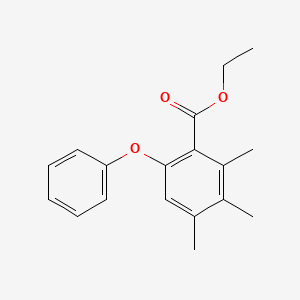
![1-(1-Benzothiophen-3-yl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B15169376.png)
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)
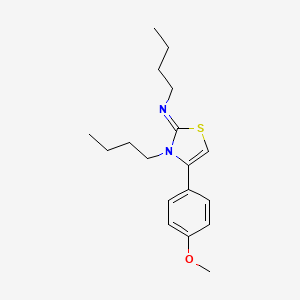

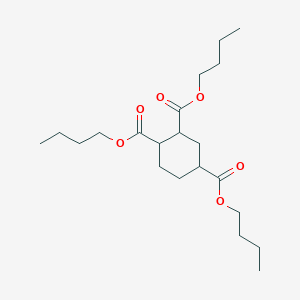

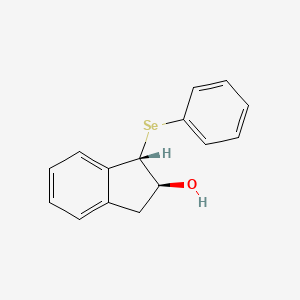
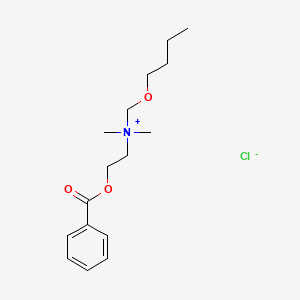
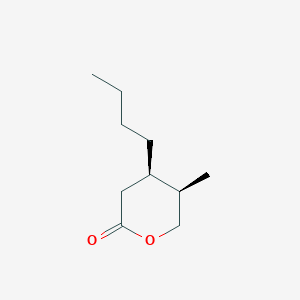
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
